molecular formula C10H9BrN2 B12089343 1-(3-Bromophenyl)azetidine-3-carbonitrile

1-(3-Bromophenyl)azetidine-3-carbonitrile

Cat. No.: B12089343
M. Wt: 237.10 g/mol
InChI Key: RTGSGNNGUIOWCN-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)azetidine-3-carbonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenyl group attached to the azetidine ring and a nitrile group at the third position of the ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)azetidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is photochemically driven and results in the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted azetidines can be formed.

    Reduction Products: Amines or amides can be obtained from the reduction of the nitrile group.

    Oxidation Products: Carboxylic acids or their derivatives can be formed from the oxidation of the nitrile group.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)azetidine-3-carbonitrile involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions, while the nitrile group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

1-(3-bromophenyl)azetidine-3-carbonitrile

InChI

InChI=1S/C10H9BrN2/c11-9-2-1-3-10(4-9)13-6-8(5-12)7-13/h1-4,8H,6-7H2

InChI Key

RTGSGNNGUIOWCN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC(=CC=C2)Br)C#N

Origin of Product

United States

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